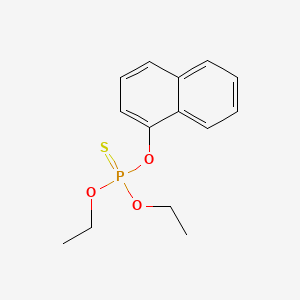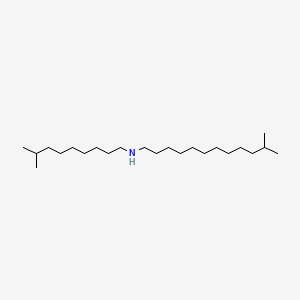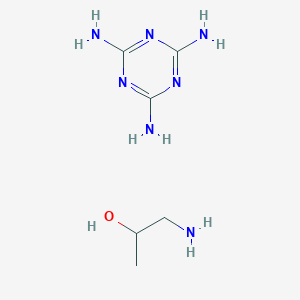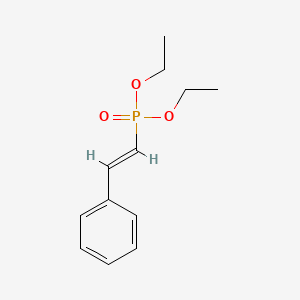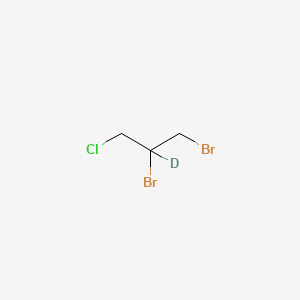
Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester: is a chemical compound known for its applications in various industries, particularly in cosmetics and personal care products. It is a type of ester formed from octadecanoic acid (stearic acid) and 2-octyldodecyl alcohol. This compound is often used for its emollient properties, providing a smooth and soft texture to formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester typically involves the esterification of octadecanoic acid with 2-octyldodecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to speed up the process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and acids.
Substitution: Various esters and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on biological membranes. It is also used in the formulation of lipid-based drug delivery systems .
Medicine: In medicine, this compound is used in topical formulations for its emollient properties. It helps in moisturizing and protecting the skin .
Industry: Industrially, this compound is widely used in cosmetics and personal care products, such as lotions, creams, and lipsticks, due to its ability to provide a smooth and soft texture .
Wirkmechanismus
The mechanism of action of octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester primarily involves its interaction with the lipid bilayers of biological membranes. It integrates into the lipid bilayer, enhancing its fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration and moisturization .
Vergleich Mit ähnlichen Verbindungen
- Octyldodecyl stearoyl stearate
- 2-Octyldodecyl 12-((1-oxooctadecyl)oxy)octadecanoate
- Linolein, 2-mono-
Uniqueness: Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester is unique due to its specific combination of octadecanoic acid and 2-octyldodecyl alcohol, which provides distinct emollient properties. Compared to similar compounds, it offers better skin conditioning and moisturizing effects, making it highly valuable in cosmetic formulations .
Eigenschaften
CAS-Nummer |
74659-70-4 |
|---|---|
Molekularformel |
C38H76O3 |
Molekulargewicht |
581.0 g/mol |
IUPAC-Name |
2-octyldodecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C38H76O3/c1-4-7-10-13-15-18-22-26-31-36(30-25-21-14-11-8-5-2)35-41-38(40)34-29-24-20-17-16-19-23-28-33-37(39)32-27-12-9-6-3/h36-37,39H,4-35H2,1-3H3 |
InChI-Schlüssel |
GGFRVKGOEQKYKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


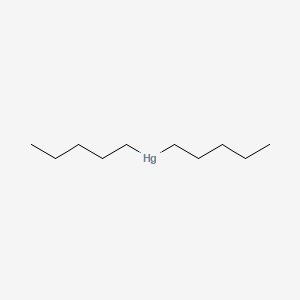

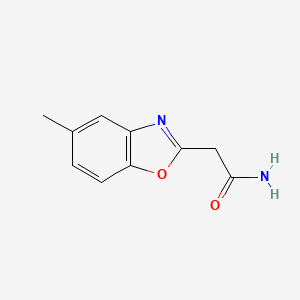
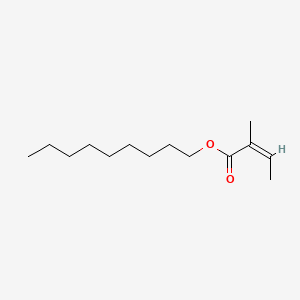
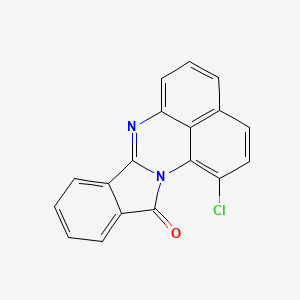
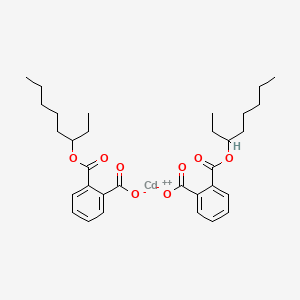
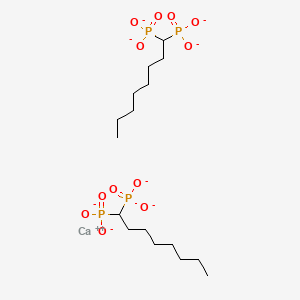
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)
